Decynium-22 acts as a potent inhibitor of the plasma membrane monoamine transporter (PMAT) [PubChem PubChem CID: 5484463, ]. PMAT is responsible for regulating the uptake of neurotransmitters like dopamine, serotonin, and norepinephrine into cells. By inhibiting PMAT, Decynium-22 can influence the levels of these neurotransmitters in the synaptic cleft, potentially impacting neuronal signaling.
Research suggests that Decynium-22 can inhibit all members of the organic cation transporter (OCT) family [Wikipedia Decynium-22, ]. OCTs are responsible for transporting various organic cations across cell membranes. Inhibiting these transporters can be useful in studies investigating the cellular uptake and efflux of these molecules.
Studies have demonstrated the effectiveness of Decynium-22 in inhibiting transporters in both human and rat cells [Wikipedia Decynium-22, ]. This makes it a potentially valuable tool for researchers studying transporter function across different species.
1,1'-Diethyl-2,2'-cyanine is a synthetic organic compound belonging to the class of cyanine dyes, characterized by its vibrant color and unique photophysical properties. The compound has the chemical formula and a molecular weight of approximately 454.35 g/mol. It is commonly known as 1,1'-Diethyl-2,2'-cyanine iodide and has a CAS number of 977-96-8. This compound is notable for its ability to form J-aggregates in aqueous solutions, which enhances its spectral properties and is useful in various applications, including fluorescence microscopy and dye-sensitized solar cells .
The biological activity of 1,1'-Diethyl-2,2'-cyanine has been explored in various contexts:
The synthesis of 1,1'-Diethyl-2,2'-cyanine typically involves:
The general synthetic route can be outlined as follows:
textStep 1: Synthesize the base cyanine structure from two heterocycles.Step 2: Introduce ethyl groups at the nitrogen positions.Step 3: Quaternize with iodine to yield the final product.
This method allows for variations that can yield different derivatives with modified photophysical properties .
1,1'-Diethyl-2,2'-cyanine has diverse applications across several fields:
Studies on interaction mechanisms involving 1,1'-Diethyl-2,2'-cyanine have revealed insights into its behavior in different environments:
Several compounds share structural similarities with 1,1'-Diethyl-2,2'-cyanine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,1'-Diethyl-2,2'-carbocyanine | Similar backbone but different substituents | Exhibits different aggregation behavior |
| 1-Ethyl-2-(1-methylquinolinium) | Contains a methyl group instead of ethyl | Different solubility and spectral properties |
| 3-Ethyl-3-(pyridinium) | Pyridine ring instead of quinoline | Enhanced electron-withdrawing effects |
| 1,1'-Diethyl-3,3'-diethylthiacarbocyanine | Contains sulfur in the structure | Altered photophysical properties due to sulfur atom |
These compounds are utilized in various applications ranging from biological imaging to materials science but differ significantly in their optical properties and reactivity due to structural variations.
The synthesis of 1,1'-diethyl-2,2'-cyanine typically involves condensation reactions between quaternized quinoline derivatives. A modular strategy optimizes functional group compatibility by introducing ethyl groups at the final synthesis stage to prevent degradation [2] [4]. The reaction proceeds via nucleophilic attack of a quinolium salt precursor on a methylene-bridged intermediate, forming the conjugated polymethine chain.
Key reagents include 1-ethylquinolinium iodide and malonaldehyde dianil, with triethylamine often employed as a base to deprotonate intermediates [3]. Solvent selection critically influences yield; polar aprotic solvents like acetonitrile enhance reaction kinetics, while methanol facilitates precipitation of the crystalline product [1]. Large-scale syntheses report yields exceeding 80% through careful pH control during workup [4].
Purification challenges arise from the compound’s light sensitivity and tendency to adhere to silica-based stationary phases [4]. Preparative high-performance liquid chromatography (HPLC) using C18 reverse-phase columns achieves >99% purity [2] [4]. Gradient elution with acetonitrile/water (0.1% formic acid) at 20 mL/min flow rate effectively separates byproducts, as detailed in Table 1.
Table 1: HPLC Purification Parameters for 1,1'-Diethyl-2,2'-Cyanine
| Parameter | Condition 1 [2] | Condition 2 [4] |
|---|---|---|
| Column | C18, 125 × 21 mm | C18, 125 × 21 mm |
| Gradient | 50–90% B over 19 min | 30–70% B over 19 min |
| Detection Wavelength | 600 nm | 230 nm |
Quality control assays combine HPLC area percentage (min. 98.0%) [1] and total nitrogen analysis (min. 97.0%) [1]. Melting point determination (273–277°C) [1] [3] and absorbance ratio verification (E1%1cm ≥1600 in methanol) [1] further validate batch consistency.
The compound exhibits a strong absorption band at 525 nm in aqueous solutions [3], attributed to the π→π* transition of the conjugated cyanine backbone. Solvatochromic shifts occur in methanol (λmax = 521–526 nm) [1], with molar extinction coefficients exceeding 160,000 M−1cm−1 [1]. Table 2 summarizes solvent-dependent spectral properties.
Table 2: UV-Vis Absorption Characteristics
| Solvent | λmax (nm) [1] [3] | ε (M−1cm−1) [1] | Bandwidth (nm) [1] |
|---|---|---|---|
| Methanol | 521–526 | 160,000 | 45 |
| Water | 525 | 158,000 | 48 |
Raman spectra reveal key vibrational modes of the cyanine structure. The C=C symmetric stretch in the polymethine chain appears at 1580 cm−1, while quinoline ring breathing modes occur between 1000–1100 cm−1 [4]. Density functional theory (DFT) simulations correlate these features with the (2Z)-stereochemistry confirmed by nuclear magnetic resonance (NMR) [3]. The ethyl substituents induce redshifted vibrations compared to non-alkylated analogs, observable at 2960 cm−1 (C-H stretch) [4].
The monomeric structure of 1,1'-diethyl-2,2'-cyanine represents a fundamental cyanine dye architecture characterized by distinctive molecular features that govern its aggregation behavior. The compound exhibits the molecular formula C₂₃H₂₃IN₂ with a molecular weight of 454.35 g/mol, comprising two quinoline ring systems connected by a methine bridge [1]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide [2].
The molecular geometry features a planar quinocyanine backbone with ethyl substituents attached to the nitrogen atoms of each quinoline moiety [3]. This configuration creates a delocalized positive charge across the conjugated system, contributing to the characteristic optical properties of the compound [4]. The methine bridge facilitates electronic communication between the two quinoline units, establishing an extended π-conjugated system that exhibits strong absorption in the visible region with a maximum at 524-525 nm [5] .
Structural analysis reveals that the monomeric form displays specific spectroscopic signatures distinct from its aggregated states. The absorption spectrum of the monomer exhibits a primary absorption band at approximately 525 nm with a molar absorptivity of ≥25,000 L·mol⁻¹·cm⁻¹ in the 487-495 nm range [1] [7]. The compound exists as a crystalline powder with coloration ranging from golden yellow to dark red, depending on concentration and aggregation state [7].
The molecular structure facilitates intermolecular interactions through several mechanisms. The planar aromatic system enables π-π stacking interactions, while the ethyl substituents contribute to hydrophobic interactions [8]. The quinoline rings provide sites for electrostatic interactions, particularly important in aqueous environments where the compound demonstrates significant solubility [1]. These structural features collectively determine the propensity for self-assembly and the specific aggregation patterns observed in solution.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃IN₂ |
| Molecular Weight (g/mol) | 454.35 |
| CAS Number | 977-96-8 |
| IUPAC Name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide |
| Melting Point (°C) | 273 (decomposition) |
| Absorption Maximum λmax (nm) | 524-525 |
| Molar Absorptivity ε (L·mol⁻¹·cm⁻¹) | ≥25,000 at 487-495 nm |
| Physical State | Crystalline powder |
| Color | Golden yellow to dark red |
| Solubility | Soluble in water and organic solvents |
The formation of J-aggregates from 1,1'-diethyl-2,2'-cyanine follows concentration-dependent kinetics that have been extensively characterized through ultraviolet-visible spectroscopy studies. The aggregation process exhibits a distinctive kinetic profile described by the reverse exponential equation J₅₇₃ = J₀(1 - exp(-kt)), where J₅₇₃ represents the intensity of the J-band at 573 nm, J₀ is the final intensity, k is the rate constant, and t is time [9].
The concentration dependence of aggregation kinetics reveals several critical features. At low concentrations below 10⁻³ millimolar, the dye exists predominantly in monomeric form with minimal aggregation [10]. As concentration increases beyond 10⁻² millimolar, dimer formation becomes significant, followed by the emergence of higher-order aggregates [10]. The equilibrium constant for dimerization of 1,1'-diethyl-2,2'-cyanine iodide has been determined to be (9.8±0.5)×10⁴ M⁻¹ in aqueous solution [11].
The reaction order for nucleation processes has been calculated to be approximately 5, determined from the dependence of growth rate on dye concentration [12]. This high reaction order suggests that the formation of stable aggregation nuclei requires the cooperative association of multiple molecules. The nucleation step appears to be rate-determining for the overall aggregation process, as evidenced by the temperature dependence showing faster aggregation at lower temperatures [12].
Kinetic studies demonstrate that the appearance and growth of the J-aggregate band at 573 nm occurs simultaneously with the decrease of monomer absorption bands at 525 and 485 nm [9]. This concurrent behavior indicates a direct conversion mechanism from monomeric species to J-aggregated structures. The minimum number of molecules required to produce a detectable J-band has been estimated to be three, suggesting that either simple chain structures or more complex unit cell arrangements can generate the characteristic spectroscopic signature [9].
| Parameter | Value/Description | Reference Conditions |
|---|---|---|
| J-Band Wavelength (nm) | 573 | Aqueous solution |
| Monomer Absorption Decrease (nm) | 525 and 485 | UV/vis spectroscopy |
| Kinetic Equation Form | J₅₇₃ = J₀(1 - exp(-kt)) | Reverse exponential curve |
| Rate Constant (k) | Concentration dependent | Variable with [dye] |
| Reaction Order (Nucleation) | ~5 | n-th order nucleation model |
| Temperature Dependence | Faster at lower temperatures | Nucleation rate-determining |
| Minimum Aggregation Number | 3 molecules (minimum for J-band) | Chain or unit cell structure |
Solvent-mediated self-assembly of 1,1'-diethyl-2,2'-cyanine involves complex interactions between the dye molecules and the surrounding solvent environment that significantly influence aggregation pathways and final structures. The hydrophobic effect plays a crucial role in driving aggregation in aqueous systems, where the disruption of water structure around hydrophobic ethyl groups provides thermodynamic driving force for molecular association [8].
The aggregation behavior exhibits distinct characteristics depending on solvent composition. In pure aqueous systems, the compound demonstrates a tendency to form both H-aggregates and J-aggregates, with the relative populations depending on concentration, temperature, and ionic strength [13]. The addition of salts, particularly sodium chloride, promotes J-aggregate formation through electrostatic screening effects that reduce intermolecular repulsion between positively charged dye molecules [11].
Molecular dynamics simulations have revealed that dimerization in aqueous solution is characterized by interactions between hydrophobic aliphatic tails rather than traditional π-π stacking mechanisms [14]. This finding challenges previous assumptions about cyanine dye aggregation and suggests that hydrophobic interactions between ethyl substituents contribute significantly to the initial aggregation steps. The dimer conformation is stabilized through van der Waals interactions and the reduction of unfavorable water-hydrocarbon contacts [14].
Mixed solvent systems provide additional control over aggregation behavior. The alcoholic route for aggregate preparation involves initial dissolution in methanol followed by mixing with water to induce aggregation [14]. This approach allows for more controlled aggregation conditions and can lead to different morphological outcomes compared to direct aqueous aggregation. The solvent composition affects both the kinetics of assembly and the thermodynamic stability of different aggregate structures [15].
The role of counterions in solvent-mediated assembly has been demonstrated through studies showing different aggregation behaviors for iodide versus chloride salts of the same cyanine chromophore [8]. The iodide counterion appears to promote more extensive aggregation, potentially through enhanced ion-pairing interactions that reduce electrostatic repulsion between dye molecules [8]. These solvent and counterion effects provide important parameters for controlling the self-assembly process and accessing specific aggregate morphologies.
Helical stacking configurations represent an important class of supramolecular architectures observed in cyanine dye aggregates, including 1,1'-diethyl-2,2'-cyanine systems. These structures arise from the interplay between molecular geometry, intermolecular interactions, and external templating effects that induce chirality in otherwise achiral molecular systems [16] [17].
The formation of helical arrangements has been documented in systems where cyanine dyes interact with chiral templates or surfaces. Molecular hydrogels containing chiral nanofibers can drive the helical packing of cyanine dyes through template-directed assembly mechanisms [16]. During gel shrinkage processes, the chiral nanofiber hierarchically assembles into superhelix structures that simultaneously drive dye molecules to stack in helical H-aggregation arrangements [16]. This transformation significantly enhances the supramolecular chirality of the system and introduces new optical properties not present in non-helical aggregates.
The helical architecture can be regulated through environmental triggers such as pH changes that affect the hydrogen bonding networks within the template structure [16]. The transition from predominantly monomeric forms to helical H-aggregates involves cooperative binding processes where the template provides both spatial organization and energetic stabilization for the helical arrangement [16]. The resulting structures exhibit enhanced optical activity and demonstrate new functional properties including chiral recognition capabilities [16].
Computational studies have provided insights into the molecular-level organization within helical stacking configurations. The twisted arrangements result from the optimization of multiple competing interactions including π-π stacking, electrostatic forces, and steric constraints imposed by the helical template [18]. The pitch and handedness of the helical structure depend on the specific template geometry and the strength of template-dye interactions relative to dye-dye interactions [17].
Experimental characterization of helical stacking has been achieved through circular dichroism spectroscopy, which reveals the emergence of Cotton effects associated with the helical arrangement of chromophores [17]. The magnitude and sign of these effects provide information about the helical pitch, handedness, and degree of organization within the aggregate structure. Dynamic regulation of helical chirality has been demonstrated through reversible addition of specific ions that disrupt or restore the template-dye interactions [17].
Brickwork and ladder-type assemblies represent distinct supramolecular architectures that emerge from the self-organization of cyanine dye molecules under specific solution conditions. These structures are characterized by unique molecular packing arrangements that give rise to characteristic optical and electronic properties distinct from simple linear or helical aggregates [8].
Brickwork arrangements consist of molecular sheets with unimolecular thickness, where individual dye molecules are organized in a brick-like pattern with systematic offsets between adjacent molecules [8]. Atomistic molecular dynamics simulations have demonstrated that certain cyanine dyes, including systems structurally related to 1,1'-diethyl-2,2'-cyanine, preferentially adopt these brickwork configurations in aqueous solution [8]. The brickwork structure is characteristic of the smectic chromonic mesophase and provides a pathway for the emergence of nanoscale tubular architectures [8].
The formation of brickwork assemblies is driven by the optimization of multiple intermolecular interactions including electrostatic forces, π-π stacking, and hydrophobic effects [8]. The specific offset arrangement minimizes unfavorable electrostatic repulsions while maximizing attractive interactions between adjacent molecules. The resulting sheet structures exhibit enhanced stability compared to simple face-to-face stacked arrangements and demonstrate characteristic spectroscopic signatures associated with J-aggregate behavior [8].
Ladder-type assemblies represent an alternative packing motif where molecules are arranged in side-by-side configurations with periodic registration between adjacent chains [19] [8]. These structures often emerge as intermediate forms during the transition between different aggregate morphologies or under specific solution conditions that favor lateral association over stacking interactions [19]. The ladder arrangement can exhibit mixed H- and J-aggregate character depending on the relative orientations and coupling strengths between molecules within and between the ladder rungs [20].
Experimental evidence for brickwork and ladder-type assemblies comes from a combination of spectroscopic techniques, microscopy methods, and scattering studies [8]. Absorption spectroscopy reveals characteristic band shapes and positions that reflect the specific excitonic coupling patterns within these structures [20]. Atomic force microscopy and cryogenic electron microscopy provide direct visualization of the aggregate morphologies and confirm the predicted structural arrangements [18]. The height measurements from atomic force microscopy are particularly valuable for distinguishing between unimolecular brickwork sheets and thicker ladder-type structures [21].
| Architecture Type | Structural Description | Characteristic Features | Stability Factors |
|---|---|---|---|
| H-Aggregate Stacks | Face-to-face stacking with Y-junction defects | Blue-shifted absorption, shift defects | π-π stacking, hydrophobic interactions |
| J-Aggregate Chains | Head-to-tail linear arrangements | Red-shifted absorption at 573 nm | Nucleation-controlled growth |
| Brickwork Sheets | Unimolecular thickness sheet structure | Smectic chromonic mesophase | Electrostatic and dispersion forces |
| Helical Stacking | Twisted arrangements on chiral templates | Supramolecular chirality induction | Template-directed assembly |
| Tubular Structures | Double-walled cylindrical assemblies | Diameter 11-16 nm (inner-outer) | Hydrophobic tail interactions |
| Ladder-Type Assemblies | Side-by-side molecular arrangements | Intermediate packing geometry | Geometric constraints |